4-(4-Octylcyclohexyl)phenol
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Overview
Description
4-(4-Octylcyclohexyl)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound features a phenol group attached to a cyclohexyl ring, which is further substituted with an octyl group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Octylcyclohexyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with an octylcyclohexyl group. This reaction typically requires a strong base, such as sodium hydroxide (NaOH), and is conducted under elevated temperatures to facilitate the substitution process .
Industrial Production Methods
On an industrial scale, the production of phenols, including this compound, often involves the hydrolysis of aryl halides. This process can be catalyzed by various agents, including copper salts, to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-(4-Octylcyclohexyl)phenol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group in phenols can be oxidized to form quinones.
Reduction: Phenols can be reduced to form cyclohexanols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions are common for phenols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinones, while reduction can produce cyclohexanols .
Scientific Research Applications
4-(4-Octylcyclohexyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Octylcyclohexyl)phenol involves its interaction with molecular targets through its hydroxyl group. This interaction can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the activity of enzymes and other proteins. The compound’s aromatic ring also allows it to participate in π-π interactions, further affecting its biological and chemical activity .
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound with a simpler structure, lacking the cyclohexyl and octyl groups.
4-Hexylresorcinol: A phenolic compound with a hexyl group, known for its antiseptic properties.
4-Octylphenol: Similar to 4-(4-Octylcyclohexyl)phenol but without the cyclohexyl ring, making it less sterically hindered.
Uniqueness
This compound is unique due to its bulky cyclohexyl and octyl substituents, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in applications requiring specific steric and electronic properties .
Properties
CAS No. |
116794-14-0 |
---|---|
Molecular Formula |
C20H32O |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
4-(4-octylcyclohexyl)phenol |
InChI |
InChI=1S/C20H32O/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)19-13-15-20(21)16-14-19/h13-18,21H,2-12H2,1H3 |
InChI Key |
YVSPOVVMQAYGMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1CCC(CC1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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